molecular formula C22H29N3O2S B1258878 N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide

N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide

Cat. No. B1258878
M. Wt: 399.6 g/mol
InChI Key: AOLOGDKWBXCZEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide is an organonitrogen heterocyclic compound, an organosulfur heterocyclic compound and an organic heterotricyclic compound.

Scientific Research Applications

Synthesis and Derivatives

  • N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide is a compound that can be synthesized from ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate, which is a versatile synthon. This synthon has been used to create novel perianellated tetracyclic heteroaromatics by refluxing with primary amines (Mekheimer et al., 2005).
  • Thieno[2,3-b]quinoline derivatives have been synthesized using various reagents, and these derivatives demonstrate potential biological activities against pathogenic bacterial and fungal strains (Abdel‐Wadood et al., 2014).

Photovoltaic and Electronic Applications

  • Thieno[3,4-b]thiophene-based organic dyes, which can be derivatives of N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide, have been used in dye-sensitized solar cells (DSSCs). These compounds exhibit promising conversion efficiency, making them valuable in the field of renewable energy (Chen et al., 2012).
  • Additionally, the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives have been explored for applications in organic–inorganic photodiode fabrication. These compounds show potential as photodiodes due to their satisfactory photovoltaic properties (Zeyada et al., 2016).

Antioxidant Activity

  • Hexahydropyrimido[5,4-c]quinoline derivatives, which could be structurally related to N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide, have been studied for their antioxidant properties. These compounds, especially those containing thiourea moiety, have demonstrated significant activity (Ismaili et al., 2008).

properties

Product Name

N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxothieno[3,2-c]quinoline-2-carboxamide

InChI

InChI=1S/C22H29N3O2S/c1-4-12-24(13-5-2)14-11-23-21(26)19-15-17-20(28-19)16-9-7-8-10-18(16)25(6-3)22(17)27/h7-10,15H,4-6,11-14H2,1-3H3,(H,23,26)

InChI Key

AOLOGDKWBXCZEM-UHFFFAOYSA-N

SMILES

CCCN(CCC)CCNC(=O)C1=CC2=C(S1)C3=CC=CC=C3N(C2=O)CC

Canonical SMILES

CCCN(CCC)CCNC(=O)C1=CC2=C(S1)C3=CC=CC=C3N(C2=O)CC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide
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N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide
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N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide
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N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide
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N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide
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N-[2-(dipropylamino)ethyl]-5-ethyl-4-oxo-2-thieno[3,2-c]quinolinecarboxamide

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